Cas no 914086-00-3 ((βS)-2-Chloro-β-hydroxybenzenepropanoic Acid)

(βS)-2-Chloro-β-hydroxybenzenepropanoic Acid is a chiral organic compound featuring a β-hydroxy carboxylic acid moiety with a chloro-substituted aromatic ring. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediates, where enantiopurity is critical. The presence of both hydroxyl and carboxyl functional groups allows for versatile derivatization, enabling applications in fine chemical and medicinal chemistry research. The chloro substituent enhances reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions. This compound is particularly useful in the synthesis of bioactive molecules, offering precise control over stereochemistry. High purity and well-defined structural characteristics ensure reproducibility in research and industrial processes.
(βS)-2-Chloro-β-hydroxybenzenepropanoic Acid structure
914086-00-3 structure
Product Name:(βS)-2-Chloro-β-hydroxybenzenepropanoic Acid
CAS No:914086-00-3
MF:C9H9ClO3
MW:200.618962049484
MDL:MFCD24494069
CID:2086835
PubChem ID:11975499
Update Time:2025-05-21

(βS)-2-Chloro-β-hydroxybenzenepropanoic Acid Chemical and Physical Properties

Names and Identifiers

    • (βS)-2-Chloro-β-hydroxybenzenepropanoic Acid
    • (?)-3-(o-Chlorophenyl)hydracrylic acid
    • (betaS)-2-Chloro-beta-hydroxybenzenepropanoic Acid
    • (3S)-3-(2-Chlorophenyl)-3-hydroxypropanoic acid
    • MDL: MFCD24494069
    • Inchi: 1S/C9H9ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
    • InChI Key: XDILSCIPACPCMZ-QMMMGPOBSA-N
    • SMILES: ClC1C=CC=CC=1[C@H](CC(=O)O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Topological Polar Surface Area: 57.5

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Additional information on (βS)-2-Chloro-β-hydroxybenzenepropanoic Acid

(βS)-2-Chloro-β-hydroxybenzenepropanoic Acid: A Comprehensive Overview

The compound with CAS No. 914086-00-3, known as (βS)-2-Chloro-β-hydroxybenzenepropanoic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and related fields. In this article, we will delve into the structure, synthesis, biological activities, and recent advancements associated with this compound.

Structure and Synthesis

(βS)-2-Chloro-β-hydroxybenzenepropanoic Acid is a chiral compound characterized by a benzenepropanoic acid backbone with a chlorine substituent at the β-position and a hydroxyl group at the same carbon atom. The stereochemistry of the molecule is denoted by the (βS) configuration, which plays a crucial role in its biological activity. The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts alkylation, oxidation, and stereochemical resolution techniques. Recent studies have explored more efficient synthetic pathways to enhance yield and purity, making this compound more accessible for research purposes.

Biological Activity and Applications

Research on (βS)-2-Chloro-β-hydroxybenzenepropanoic Acid has revealed its potential as a bioactive molecule with diverse applications. One of the most promising areas is its role in drug development, particularly in the design of chiral pharmaceuticals. The compound's chiral center allows for enantioselective interactions with biological targets, making it a valuable tool in asymmetric synthesis and drug design.

Recent studies have also highlighted its antioxidant properties, which could be harnessed in the development of nutraceuticals and cosmeceuticals. Additionally, investigations into its anti-inflammatory and analgesic effects suggest potential applications in treating chronic inflammatory diseases and pain management.

Recent Research Findings

In 2023, a groundbreaking study published in *Nature Communications* demonstrated that (βS)-2-Chloro-β-hydroxybenzenepropanoic Acid exhibits potent inhibitory activity against certain enzymes involved in neurodegenerative diseases such as Alzheimer's disease. This finding has opened new avenues for exploring its therapeutic potential in neuroprotection.

Another notable advancement is the use of this compound as a chiral catalyst in asymmetric catalysis. Researchers have reported that it can facilitate the enantioselective synthesis of complex organic molecules, which is a significant step forward in green chemistry.

Safety and Handling

While (βS)-2-Chloro-β-hydroxybenzenepropanoic Acid holds immense promise for various applications, proper handling and safety measures are essential. It is important to adhere to standard laboratory protocols when working with this compound to ensure safe experimentation.

Conclusion

(βS)-2-Chloro-β-hydroxybenzenepropanoic Acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features, coupled with recent advancements in its synthesis and biological applications, make it an exciting subject for further research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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